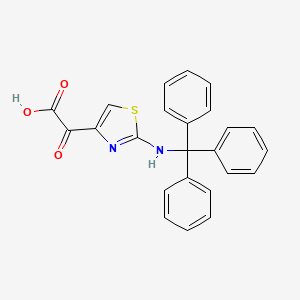
Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H19ClN4O2 . It has a molecular weight of 298.77 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals . The piperazine ring is present in a chair conformation . Of the two nitrogen atoms in the piperazine ring, one is sp3 hybridized while the other is sp2 hybridized .
Physical And Chemical Properties Analysis
Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate has a molecular weight of 298.77 g/mol . It has a topological polar surface area of 58.6 Ų and contains 5 hydrogen bond acceptors . The compound is solid in physical form .
Scientific Research Applications
Synthesis and Structural Characterization
- The compound has been synthesized through various chemical reactions, including condensation reactions. These syntheses involve detailed characterization techniques such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, alongside X-ray diffraction studies to confirm molecular structure. Such comprehensive characterization facilitates understanding the compound's chemical behavior and potential for further modification (Sanjeevarayappa et al., 2015).
Biological Evaluation
- While direct studies on tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate are scarce, derivatives of similar tert-butyl piperazine-1-carboxylates have been evaluated for various biological activities. These studies aim to explore their antibacterial and anthelmintic properties, albeit with mixed results indicating specific compounds exhibit moderate activity in these contexts (Kulkarni et al., 2016).
Pharmaceutical and Medicinal Chemistry Applications
- Research on derivatives of tert-butyl piperazine-1-carboxylate highlights their significance as intermediates in synthesizing biologically active compounds. For example, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate serves as an intermediate for creating benzimidazole compounds with potential biological activity (Liu Ya-hu, 2010).
- Another study focused on the reactivity of a closely related compound, demonstrating its potential as a precursor for more complex pharmacologically relevant molecules. Such research underscores the versatility of tert-butyl piperazine derivatives in medicinal chemistry, offering pathways to novel therapeutic agents (Mironovich & Shcherbinin, 2014).
Chemical Modification and Drug Development
- Efforts to modify the chemical structure of tert-butyl piperazine-1-carboxylate derivatives have been directed towards enhancing their pharmacological profiles. These modifications aim to produce compounds with improved efficacy and reduced side effects for potential use as therapeutic agents. Such endeavors highlight the ongoing interest in leveraging the chemical scaffold of tert-butyl piperazine-1-carboxylate for drug development (Nie et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJINSJSWDSHUBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457052 | |
| Record name | Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |
CAS RN |
313654-83-0 | |
| Record name | Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



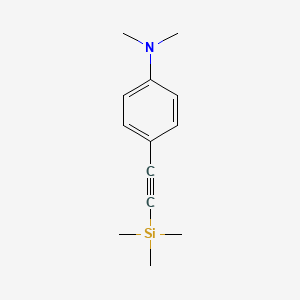




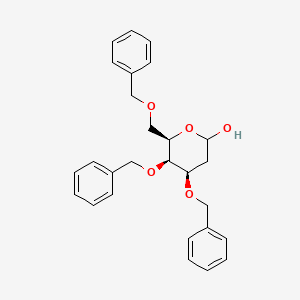

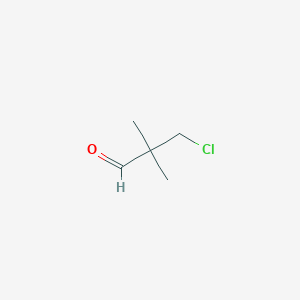
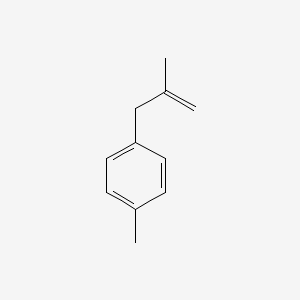
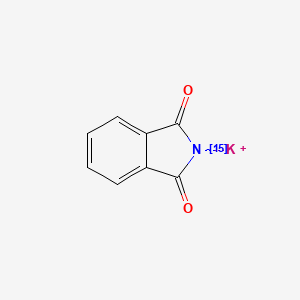
![N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide](/img/structure/B1352672.png)
